Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar in structure but lacks the amino group at the 7th position.
Ethyl 7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar but lacks the methyl group at the 2nd position.
Uniqueness
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both the amino group at the 7th position and the methyl group at the 2nd position.
Biological Activity
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent, among other therapeutic effects.
The chemical formula for this compound is C₁₇H₁₅F₃N₄O₂ with a molecular weight of 364.33 g/mol. Its melting point ranges from 179 to 181 °C, indicating stability at room temperature .
Property | Value |
---|---|
Chemical Formula | C₁₇H₁₅F₃N₄O₂ |
Molecular Weight | 364.33 g/mol |
Melting Point | 179 - 181 °C |
CAS Number | 886762-57-8 |
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, may function through various mechanisms:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes linked to inflammation .
- Antimicrobial Activity : Some studies have shown that these compounds exhibit activity against Mycobacterium tuberculosis, with modifications enhancing their efficacy against resistant strains .
- Cancer Cell Inhibition : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, suggesting its potential as a chemotherapeutic agent .
Anticancer Activity
A significant body of research highlights the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A study assessing the cytotoxicity of related compounds reported IC50 values indicating effective inhibition against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 7-amino-2-methyl-3-phenyl... | MCF7 | 0.39 |
Ethyl 7-amino-2-methyl-3-(trifluoromethyl)phenyl... | NCI-H460 | 0.46 |
Other derivatives | Various | Ranges from 0.01 to 42.30 |
These results indicate that structural modifications can significantly enhance the biological activity of these compounds.
Antimicrobial Studies
Another study focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines found that specific analogues exhibited promising activity against M. tuberculosis with low cytotoxicity levels in macrophage models. The mechanism was distinct from traditional antibiotics, suggesting a novel approach to treatment resistant infections .
Structure–Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidines have revealed critical insights into how structural variations affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) significantly enhances the potency against specific targets.
- Tautomeric Forms : Different tautomeric structures can interact with various biological targets uniquely, influencing their overall efficacy and safety profile .
Properties
IUPAC Name |
ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-15-13(11-7-5-4-6-8-11)10(2)19-20(15)14(12)17/h4-9H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRRMQFTXXTXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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